4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (1R, 2R, 4S)-p-Menthane-1, 2, 8-triol, also known as HPMCD compound, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (1R, 2R, 4S)-p-Menthane-1, 2, 8-triol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol can be found in fats and oils and herbs and spices. This makes (1R, 2R, 4S)-p-menthane-1, 2, 8-triol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 62014-81-7
VCID: VC20813235
InChI: InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3
SMILES: CC1(CCC(CC1O)C(C)(C)O)O
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

CAS No.: 62014-81-7

Cat. No.: VC20813235

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol - 62014-81-7

Specification

Description (1R, 2R, 4S)-p-Menthane-1, 2, 8-triol, also known as HPMCD compound, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (1R, 2R, 4S)-p-Menthane-1, 2, 8-triol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 4S)-p-menthane-1, 2, 8-triol can be found in fats and oils and herbs and spices. This makes (1R, 2R, 4S)-p-menthane-1, 2, 8-triol a potential biomarker for the consumption of these food products.
CAS No. 62014-81-7
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Standard InChI InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3
Standard InChI Key KANCZQSRUGHECB-UHFFFAOYSA-N
SMILES CC1(CCC(CC1O)C(C)(C)O)O
Canonical SMILES CC1(CCC(CC1O)C(C)(C)O)O
Appearance Oil
Melting Point 134-135°C

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